2-(2-Morpholinoethyl)-4-nitro-1-isoindolinone
Overview
Description
2-(2-Morpholinoethyl)-4-nitro-1-isoindolinone is a chemical compound with a unique structure that combines a morpholine ring, a nitro group, and an isoindolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Morpholinoethyl)-4-nitro-1-isoindolinone typically involves the reaction of 2-(2-morpholinoethyl)amine with 4-nitrophthalic anhydride. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified using recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(2-Morpholinoethyl)-4-nitro-1-isoindolinone can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Coupling Reactions: The compound can be involved in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Coupling Reactions: Boronic acids, palladium catalysts, and bases such as potassium carbonate.
Major Products Formed
Reduction: 2-(2-Aminoethyl)-4-nitro-1-isoindolinone.
Substitution: Various substituted morpholine derivatives.
Coupling: Biaryl compounds.
Scientific Research Applications
2-(2-Morpholinoethyl)-4-nitro-1-isoindolinone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2-Morpholinoethyl)-4-nitro-1-isoindolinone involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The morpholine ring can enhance the compound’s solubility and facilitate its transport across cell membranes. The isoindolinone core can interact with various enzymes and receptors, modulating their activities and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-Morpholinoethyl)-4-nitrobenzamide: Similar structure but with a benzamide core.
2-(2-Morpholinoethyl)-4-nitrophenol: Similar structure but with a phenol core.
2-(2-Morpholinoethyl)-4-nitroaniline: Similar structure but with an aniline core.
Uniqueness
2-(2-Morpholinoethyl)-4-nitro-1-isoindolinone is unique due to its isoindolinone core, which provides distinct chemical and biological properties compared to other similar compounds
Properties
IUPAC Name |
2-(2-morpholin-4-ylethyl)-4-nitro-3H-isoindol-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c18-14-11-2-1-3-13(17(19)20)12(11)10-16(14)5-4-15-6-8-21-9-7-15/h1-3H,4-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSSSHFXTTGDJNM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2CC3=C(C2=O)C=CC=C3[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801171367 | |
Record name | 2,3-Dihydro-2-[2-(4-morpholinyl)ethyl]-4-nitro-1H-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801171367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
900019-24-1 | |
Record name | 2,3-Dihydro-2-[2-(4-morpholinyl)ethyl]-4-nitro-1H-isoindol-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=900019-24-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dihydro-2-[2-(4-morpholinyl)ethyl]-4-nitro-1H-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801171367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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